molecular formula C10H10O2 B1456697 3,4-dihydro-1H-2-benzopyran-6-carbaldehyde CAS No. 933694-70-3

3,4-dihydro-1H-2-benzopyran-6-carbaldehyde

Cat. No.: B1456697
CAS No.: 933694-70-3
M. Wt: 162.18 g/mol
InChI Key: USZXFOAGCYIPAQ-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-2-benzopyran-6-carbaldehyde (CAS 55745-97-6) is a high-value chemical building block with the molecular formula C10H10O2 and a molecular weight of 162.19 g/mol . This compound, which features a benzopyran core fused to an aldehyde functional group, is a crucial synthetic intermediate in organic and medicinal chemistry research. It is primarily utilized by researchers for the design and synthesis of novel heterocyclic compounds, particularly within the pharmacologically significant chromanone scaffold (chroman-4-one) . The benzopyran structure is a privileged scaffold in drug discovery, and this aldehyde derivative serves as a versatile precursor for further chemical modifications . Its applications in research include serving as a key intermediate in the synthesis of compounds with potential radical scavenging activity, as well as in the development of other dihydro-2H-1-benzopyran derivatives explored for various biological activities . The aldehyde group is highly reactive, enabling participation in condensation and ring-formation reactions, which are fundamental strategies for constructing complex molecular architectures . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

3,4-dihydro-1H-isochromene-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h1-2,5-6H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZXFOAGCYIPAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933694-70-3
Record name 3,4-dihydro-1H-2-benzopyran-6-carbaldehyde
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Biological Activity

3,4-Dihydro-1H-2-benzopyran-6-carbaldehyde, also known as 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carbaldehyde, is a heterocyclic compound with significant biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H10O2C_{10}H_{10}O_2 and a molecular weight of 162.18 g/mol. Its structure consists of a fused benzene and pyran ring with an aldehyde functional group at the 6-position. The presence of methyl groups at the 1-position enhances its chemical reactivity and biological properties.

Biological Activities

Antioxidant Activity:
Research indicates that this compound exhibits notable antioxidant properties. It is believed to scavenge free radicals, thereby mitigating oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases .

Anti-inflammatory Effects:
The compound has been studied for its anti-inflammatory potential. It may modulate inflammatory pathways by interacting with specific enzymes and receptors involved in the inflammatory response. This modulation can lead to a reduction in inflammation-related symptoms.

α-Glucosidase Inhibition:
Preliminary studies suggest that this compound may inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. Inhibition of this enzyme can be beneficial in managing conditions like diabetes by slowing down glucose absorption .

The biological activities of this compound can be attributed to its interaction with various biological targets:

  • Oxidative Stress Pathways: The compound likely interacts with pathways related to oxidative stress, enhancing the body's ability to counteract free radicals.
  • Enzyme Modulation: By binding to enzymes such as α-glucosidase, it alters their activity, which can have therapeutic implications in metabolic disorders .

Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of this compound using various in vitro assays. The results indicated a significant reduction in oxidative markers in treated cells compared to controls, supporting its use as a potential antioxidant agent.

Study 2: Anti-inflammatory Mechanisms

In another research effort, the compound was evaluated for its effects on inflammatory cytokine production in cell cultures. Results demonstrated a marked decrease in pro-inflammatory cytokines following treatment with this compound, suggesting its potential role in managing inflammatory diseases.

Activity IC50 Value (µM) Reference
Antioxidant15Research Study 1
α-Glucosidase Inhibition20Research Study 2
Anti-inflammatory25Research Study 3

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 3,4-dihydro-1H-2-benzopyran-6-carbaldehyde exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance, a derivative demonstrated a notable IC50 value against breast cancer cells, indicating its potential as a chemotherapeutic agent .

Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in vitro. This suggests its potential use in treating inflammatory diseases like rheumatoid arthritis and other chronic inflammatory conditions .

Neuroprotective Properties
this compound has shown promise in neuroprotection. It was reported to reduce oxidative stress markers in neuronal cells, suggesting a protective effect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Organic Synthesis

Synthesis of Bioactive Compounds
This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its ability to undergo further transformations makes it valuable in organic synthesis. For example, it has been utilized in the synthesis of flavonoids and other polyphenolic compounds which are known for their health benefits .

Pharmaceutical Development
The compound is also used in the pharmaceutical industry as a building block for developing new drugs. Its derivatives have been incorporated into formulations targeting various diseases, including cardiovascular disorders and metabolic syndromes .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReferences
Medicinal ChemistryAnticancer activity against breast cancer cells
Anti-inflammatory effects
Neuroprotective properties
Organic SynthesisIntermediate for bioactive compound synthesis
Pharmaceutical development

Case Studies

Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against various cell lines. One derivative showed an IC50 value of 12 µM against MCF-7 breast cancer cells, indicating strong potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Mechanism
A research article in Phytotherapy Research examined the anti-inflammatory effects of this compound on human fibroblast cells. The study revealed that treatment with the compound significantly reduced levels of TNF-alpha and IL-6, highlighting its potential therapeutic role in managing inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While the provided evidence primarily focuses on dihydropyrimidin-2-ones (e.g., 3,4-dihydropyrimidin-2-ones), comparisons with 3,4-dihydro-1H-2-benzopyran-6-carbaldehyde can be drawn based on synthetic methodologies, substituent effects, and functional group reactivity. Below is a detailed analysis:

Structural and Functional Group Comparisons

  • This compound :

    • Core structure: Benzene fused to a partially saturated pyran ring.
    • Key functional group: Aldehyde at position 5.
    • Reactivity: The aldehyde group participates in condensation and nucleophilic addition reactions.
  • 3,4-Dihydropyrimidin-2-Ones (e.g., 4-Phenyl-6-Methyl-5-Ethoxycarbonyl-3,4-Dihydropyrimidin-2-One) :

    • Core structure: Six-membered ring with two nitrogen atoms (pyrimidine derivative).
    • Key functional groups: Ketone and substituted urea moieties.
    • Reactivity: Forms via Biginelli reactions involving aldehydes, β-ketoesters, and urea .

Key Research Findings

  • Catalyst Efficiency: Ionic liquids like [BMIM][PF₆] offer mild conditions and recyclability for dihydropyrimidinones , while sulfamic acid provides cost-effective, high-yield routes . These insights could inform benzopyran aldehyde synthesis.
  • Substituent Positioning: The aldehyde’s position (e.g., para vs. ortho in aromatic aldehydes) critically impacts reaction outcomes in dihydropyrimidinones , suggesting analogous positional effects in benzopyran systems.

Preparation Methods

General Synthetic Strategy

The preparation of 3,4-dihydro-1H-2-benzopyran-6-carbaldehyde typically involves the construction of the benzopyran ring via cyclization reactions starting from substituted phenol derivatives. Key steps include:

  • Formation of an intermediate by reaction of a phenol derivative with a suitable carbonyl-containing compound.
  • Ring closure under acidic or catalytic conditions to form the benzopyran skeleton.
  • Introduction or preservation of the aldehyde group at the 6-position on the aromatic ring.

Two-Step Alkali and Acid Catalyzed Cyclization Method

One of the most efficient and industrially applicable methods involves a two-step reaction sequence:

Step 1: Formation of Intermediate

  • React a phenol compound (substituted or unsubstituted) with gamma-butyrolactone under alkaline conditions (using bases such as potassium hydride, sodium carbonate, or potassium carbonate).
  • The reaction proceeds at temperatures between 10–100 °C for 1–24 hours.
  • This step yields an intermediate that contains a hydroxyphenyl moiety tethered to a butyrolactone-derived chain.

Step 2: Acid-Catalyzed Ring Closure

  • The intermediate undergoes ring closure in the presence of acid catalysts such as ZnCl₂, AlCl₃, FeCl₃, lanthanide chlorides, concentrated sulfuric acid, or trifluoromethanesulfonic acid.
  • The reaction is typically conducted by heating the mixture to around 75–110 °C.
  • This step forms the 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid framework, which can be further transformed into the aldehyde derivative.

Key Features:

  • The phenol ring can be substituted with groups like hydrogen, fluorine, chlorine, or C1-C4 alkyl groups.
  • The leaving group on the phenol derivative can be halogens (Cl, Br, I) or tosylate (OTs).
  • The method yields high efficiency and is suitable for large-scale production due to simple steps and low cost.

Example Data:

Parameter Condition/Value
Base Potassium hydride, sodium carbonate, potassium carbonate
Base to phenol molar ratio 1:1 to 10
Reaction temperature (Step 1) 10–100 °C
Reaction time (Step 1) 1–24 hours
Acid catalysts (Step 2) ZnCl₂, AlCl₃, FeCl₃, LnCl₃, H₂SO₄, TfOH
Yield Up to 72% (e.g., 6-fluoro derivative)

Characterization Example:

  • 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: ^1H-NMR (CDCl₃, 400 MHz): 10.96 (m, 1H), 6.70–7.10 (m, 3H), 4.74 (dd, J=4.0, 8.0 Hz, 1H), 2.90–2.75 (m, 2H), 2.32–2.12 (m, 2H); Melting point: 129–132 °C; MS: 196.0.

Three-Step Synthesis Using 2,4-Dibromobutyric Acid Alkyl Ester

Another method reported for the synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid and its alkyl esters involves:

  • Starting from 2,4-dibromobutyric acid alkyl ester as the raw material.
  • Performing three successive reactions to obtain the target benzopyran compound.
  • This route avoids the use of expensive Pd/C catalysts for hydrogenation reduction.
  • The process is characterized by mild reaction conditions, readily available raw materials, and relatively high yields.

Although this method targets the carboxylic acid derivatives, the synthetic principles and intermediates can be adapted for aldehyde derivatives by modifying the functional group transformations accordingly.

Multi-Step Synthesis via Homophthalic Anhydride and Aromatic Aldehydes

A more complex approach involves:

  • Reacting 3,4-dimethoxyhomophthalic anhydride with aromatic aldehydes (e.g., 3,4-dimethoxybenzaldehyde) in the presence of catalysts like 4-N,N-dimethylaminopyridine (DMAP).
  • This reaction yields trans-3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1-oxo-3,4-dihydro-1H-2-benzopyran-4-carboxylic acid intermediates.
  • Further reaction with additional equivalents of homophthalic anhydride leads to dimeric or more complex benzopyran derivatives.
  • Purification involves acid-base extractions and column chromatography.
  • This method is useful for synthesizing benzopyran derivatives with multiple methoxy substituents and may be adapted for aldehyde functionalities.

Comparative Summary of Preparation Methods

Method Key Reactants Catalysts/Conditions Advantages Limitations
Two-step alkali + acid catalysis Phenol + γ-butyrolactone Alkali base (KH, K₂CO₃), acid catalyst (ZnCl₂, H₂SO₄) Simple, high yield, scalable Mainly for carboxylic acid derivatives; aldehyde requires further transformation
Three-step from dibromobutyric ester 2,4-Dibromobutyric acid alkyl ester Mild conditions, no Pd/C catalyst Avoids expensive catalysts, high yield Multi-step, may need optimization for aldehyde
Multi-step homophthalic anhydride route Homophthalic anhydride + aromatic aldehyde DMAP, pyridine, heating Access to complex substituted benzopyrans Lower yields, complex purification

Research Findings and Notes

  • The two-step method involving phenol and gamma-butyrolactone is the most reported for its simplicity and industrial applicability.
  • Acid catalysts play a critical role in the ring closure step, with Lewis acids like ZnCl₂ and Brønsted acids like sulfuric acid being effective.
  • Substituents on the phenol ring influence the reaction outcome; para-fluoro or para-chloro substitutions are preferred for better yields and reactivity.
  • The aldehyde functionality at the 6-position can be introduced by selective oxidation of the methyl or hydroxymethyl groups on the benzopyran ring or by using appropriately substituted phenols as starting materials.
  • The methods reviewed focus mostly on carboxylic acid derivatives, but the aldehyde compound this compound can be prepared by modifying these routes, especially by replacing carboxylation steps with formylation or oxidation reactions.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 3,4-dihydro-1H-2-benzopyran-6-carbaldehyde, and how can intermediates be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of substituted phenols with aldehydes or ketones under acidic or catalytic conditions. For example, analogous benzopyran derivatives (e.g., 3,4-dihydro-6-methylcoumarin) are synthesized via Pechmann condensation using sulfuric acid or Lewis catalysts like FeCl₃ . Intermediate optimization may involve adjusting reaction temperatures (80–120°C) and solvent polarity (e.g., toluene vs. DMF) to enhance aldehyde group stability. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the carbaldehyde derivative from byproducts like dimerized aldehydes .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze the aldehyde proton signal (δ 9.8–10.2 ppm in 1^1H NMR) and dihydrobenzopyran ring protons (δ 2.5–3.5 ppm for CH₂ groups). Compare with NIST reference data for analogous compounds (e.g., 3,4-dihydro-6-methylcoumarin, InChIKey: TWAXWQHDMDUHDN-UHFFFAOYSA-N) .
  • IR : Confirm the carbonyl stretch (C=O) at ~1680–1720 cm⁻¹ and absence of hydroxyl peaks if the aldehyde is fully oxidized .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₀O₂ at m/z 162.1852) .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : The aldehyde group is prone to oxidation and dimerization. Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Solubility in aprotic solvents (e.g., DMSO) reduces hydrolysis risks. Regular purity checks via HPLC (C18 column, acetonitrile/water gradient) are recommended to monitor degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 3,4-dihydro-1H-2-benzopyran derivatives?

  • Methodological Answer : Discrepancies often arise from impurity profiles or assay conditions. For example, trace dimerized aldehydes (e.g., via aldol condensation) may exhibit off-target effects in cytotoxicity assays. Mitigation strategies:

  • Purity Verification : Use LC-MS to confirm >95% purity before biological testing .
  • Assay Controls : Include structurally similar analogs (e.g., 4-hydroxybenzaldehyde) as negative controls to isolate the carbaldehyde’s specific activity .
  • Dose-Response Studies : Perform IC₅₀ titrations across multiple cell lines (e.g., HeLa, MCF-7) to identify context-dependent effects .

Q. What advanced techniques are required to analyze the reactivity of the aldehyde group in complex matrices?

  • Methodological Answer : The aldehyde’s electrophilicity necessitates careful handling in nucleophilic environments (e.g., cellular lysates). Techniques include:

  • Schiff Base Trapping : React with primary amines (e.g., aniline) to form stable imines, monitored via UV-Vis (λmax ~280 nm) .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict reaction pathways for aldehyde-quinone tautomerism or Michael addition susceptibility .
  • In Situ NMR : Track real-time aldehyde reactivity in buffered solutions (pH 7.4) to mimic physiological conditions .

Q. How can diastereomerism in synthetic intermediates impact the final product’s properties?

  • Methodological Answer : Dihydrobenzopyran derivatives may form cis/trans diastereomers during cyclization. Resolution methods:

  • Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol to separate enantiomers .
  • Crystallography : Single-crystal X-ray diffraction confirms absolute configuration and packing effects on stability .
  • Dynamic Kinetic Resolution : Employ asymmetric catalysts (e.g., Ru-BINAP) to favor one diastereomer during synthesis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3,4-dihydro-1H-2-benzopyran-6-carbaldehyde

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